Metixene

Catalog No.
S535279
CAS No.
4969-02-2
M.F
C20H23NS
M. Wt
309.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metixene

CAS Number

4969-02-2

Product Name

Metixene

IUPAC Name

1-methyl-3-(9H-thioxanthen-9-ylmethyl)piperidine

Molecular Formula

C20H23NS

Molecular Weight

309.5 g/mol

InChI

InChI=1S/C20H23NS/c1-21-12-6-7-15(14-21)13-18-16-8-2-4-10-19(16)22-20-11-5-3-9-17(18)20/h2-5,8-11,15,18H,6-7,12-14H2,1H3

InChI Key

MJFJKKXQDNNUJF-UHFFFAOYSA-N

SMILES

CN1CCCC(C1)CC2C3=CC=CC=C3SC4=CC=CC=C24

Solubility

Soluble as HCl salt
1.02e-04 g/L

Synonyms

1-methyl-3-(thioxanthen-9-ylmethyl)- piperidine hydrochloride, methixene, methixene hydrochloride, methixene hydrochloride, monohydrate, metixene, Tremarit

Canonical SMILES

CN1CCCC(C1)CC2C3=CC=CC=C3SC4=CC=CC=C24

Description

The exact mass of the compound Metixene is 309.1551 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble as hcl salt1.02e-04 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thioxanthenes - Supplementary Records. It belongs to the ontological category of piperidines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Metixene, also known as methixene, is an anticholinergic compound primarily used as an antiparkinsonian agent. It belongs to the class of organic compounds known as thioxanthenes, which are characterized by a tricyclic structure derived from xanthene by replacing the oxygen atom with sulfur. The chemical formula for metixene is C20H23NSC_{20}H_{23}NS, and its hydrochloride form is commonly used in clinical applications, identified by the CAS number 7081-40-5 .

Metixene functions by antagonizing muscarinic acetylcholine receptors, which helps restore the balance between cholinergic and dopaminergic activity in the brain, particularly in conditions such as Parkinson's disease. This mechanism is crucial as Parkinsonism is associated with an imbalance between excitatory (cholinergic) and inhibitory (dopaminergic) systems in the corpus striatum .

. The process typically includes:

  • Formation of 2-thiophenyl phenylformic acid: This initial step involves treating thiosalicylic acid with an alkali and a catalyst in a solvent at elevated temperatures.
  • Condensation Reaction: The subsequent steps involve the condensation of thiaxanthene with 3-chloromethyl-1-methyl piperidine under anhydrous conditions, leading to the formation of metixene hydrochloride .

These reactions require careful control of conditions such as temperature and atmosphere to ensure optimal yields and purity.

Metixene exhibits significant biological activity as an anticholinergic agent. Its primary action is through competitive antagonism at muscarinic acetylcholine receptors, particularly M1 receptors, which are implicated in various neurological functions . This mechanism helps alleviate symptoms associated with Parkinson's disease by reducing cholinergic overactivity.

Additionally, recent studies have indicated that metixene may induce incomplete autophagy and cell death in certain cancer cells, suggesting potential applications beyond its traditional use in neurology .

The synthesis of metixene hydrochloride can be summarized in the following steps:

  • Preparation of 2-thiophenyl phenylformic acid: Thiosalicylic acid is reacted with iodobenzene in an alkaline solution.
  • Formation of Thiaxanthene: Thiaxanthene is synthesized from precursor compounds under controlled conditions.
  • Final Condensation: The key reaction involves cooling thiaxanthene in an organic solvent and adding n-butyl lithium followed by 3-chloromethyl-1-methyl piperidine to form metixene hydrochloride .

This multi-step synthesis requires precision and control over reaction conditions to achieve high yield and purity.

Metixene is primarily used in the treatment of Parkinson's disease due to its anticholinergic properties. It helps manage symptoms such as tremors and rigidity associated with this condition. Additionally, its potential role in cancer therapy through modulation of autophagy presents new avenues for research and application .

Metixene has been shown to interact with various medications, enhancing or diminishing their effects. For example, it may increase the anticholinergic activities of other drugs like cetirizine and can alter serum concentrations of medications such as chlorothiazide . Understanding these interactions is crucial for optimizing therapeutic regimens involving metixene.

Several compounds share structural or functional similarities with metixene. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypePrimary UseUnique Features
BiperidenPiperidine derivativeAntiparkinsonianMore selective for M1 receptors; fewer side effects.
ProcyclidinePiperidine derivativeAntiparkinsonianAlso has antihistaminic properties; used for muscle rigidity.
TrihexyphenidylAnticholinergicAntiparkinsonianOften used for drug-induced extrapyramidal symptoms; faster onset.
BenztropineAnticholinergicAntiparkinsonianCombines anticholinergic and antihistaminic effects; useful for acute dystonia.

Metixene stands out due to its specific mechanism of action at muscarinic receptors and its additional potential applications in oncology, making it a unique compound within this class .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

4.9

Hydrogen Bond Acceptor Count

2

Exact Mass

309.15512091 g/mol

Monoisotopic Mass

309.15512091 g/mol

Boiling Point

173 °C at 7.00E-02 mm Hg

Heavy Atom Count

22

LogP

4.7
4.7

Appearance

Solid powder

Melting Point

< 25 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

32VY6L26ZW

Related CAS

1553-34-0 (hydrochloride)
7081-40-5 (hydrochloride monohydrate)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Drug Indication

Used for the symptomatic treatment of parkinsonism.

Pharmacology

Metixene is a tertiary antimuscarinic with actions similar to those of atropine; it also has antihistaminic and direct antispasmodic properties. It is used for the symptomatic treatment of parkinsonism, including the alleviation of the extrapyramidal syndrome induced by other drugs such as phenothiazines, but, like other antimuscarinics, it is of no value against tardive dyskinesias. Metixene has been discontinued.

ATC Code

N - Nervous system
N04 - Anti-parkinson drugs
N04A - Anticholinergic agents
N04AA - Tertiary amines
N04AA03 - Metixene

Mechanism of Action

Parkinsonism is thought to result from an imbalance between the excitatory (cholinergic) and inhibitory (dopaminergic) systems in the corpus striatum. The mechanism of action of centrally active anticholinergic drugs such as metixene is considered to relate to competitive antagonism of acetylcholine at muscarinic receptors in the corpus striatum, which then restores the balance.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

4969-02-2

Absorption Distribution and Excretion

Absorbed in the gastrointestinal tract following oral administration, however the extent of absorption is not known.

Metabolism Metabolites

Hepatic. Metabolism occurs via sulfoxydation and N-demethylation.

Wikipedia

Metixene

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-07-15

Luteolin Impacts on the DNA Damage Pathway in Oral Squamous Cell Carcinoma

Kellen Cristine Tjioe, Denise Tostes Oliveira, Julie Gavard
PMID: 27266882   DOI: 10.1080/01635581.2016.1180411

Abstract

Oral squamous cell carcinoma (OSCC) exhibited high chemoresistance to current treatments. Here we aimed at identifying and repositioning approved drugs that could be selectively toxic toward OSCC cells. Through a cell-based drug screening of 1,280 chemical molecules, we selected compounds lethal to oral cancer SCC-25 cells, while sparing normal keratinocyte HaCaT cells. Within the chemical library, the natural flavonoid luteolin was identified as a potent cytotoxic agent against oral cancer cells in vitro, along with metixene hydrochloride and nitazoxanide. Of note, they exhibit low toxicity and high efficiency compared to the standard-of-care, such as cisplatin and the epidermal growth factor receptor inhibitor tyrphostin. From a molecular standpoint, luteolin causes phosphorylation of ataxia telangiectasia mutated (ATM) and H2AX in a DNA repair pathway and can be efficiently combined with a checkpoint kinase (CHK) pharmacological inhibitor. Thus, luteolin emerges as a potent cytotoxic and/or adjuvant therapy in oral cancer, as it is a natural compound presenting better effects in vitro compared to conventional chemotherapeutic agents. Future in vivo exploration is next required to provide the proof-of-concept that luteolin could be an efficient anticancer molecule.


Evaluation of an antispasmodic agent. Methixene hydrochloride (Trest)


PMID: 12608172   DOI: 10.1001/jama.1966.03100100103030

Abstract

Methixene hydrochloride, an anticholinergic agent, may be useful in the symptomatic treatment of functional bowel disorders. Adverse effects reported from its use are those of the anticholinergic drugs in general.


THE USE OF METHIXENE HYDROCHLORIDE TO RELIEVE FUNCTIONAL GASTROINTESTINAL DISORDERS

W ABRUZZI
PMID: 14315148   DOI: 10.1002/j.1552-4604.1965.tb00233.x

Abstract




[Treatment of extrapyramidal tremors in the aged]

D Hust
PMID: 7231137   DOI:

Abstract




[The treatment of Parkinson tremors and forms of extrapyramidal tremors with methixene. A multicenter study]

E Volles, H Fredrich
PMID: 6888239   DOI:

Abstract




[An anticholinergic agent, the side effect of mouth dryness and hazards for the teeth]

W H van Palenstein Helderman, W Beyn
PMID: 6656929   DOI:

Abstract




Dualism in the effect of cholinolytics upon the human parotid gland deprived of parasympathetic control

S L Levin
PMID: 3781706   DOI:

Abstract

Dualism in the effects of atropine, and metixene upon the denervated human parotid salivary gland is demonstrated by the fact that they suppress pilocarpine secretion while themselves causing an extremely intense and prolonged salivation. A still stronger cholinolytic, chlorosyle, although causing salivation, blocks paradoxical salivation initiated by atropine and metacine. With respect to the latter ligands, chlorosyle acts as a partial agonist. Dualism in the cholinolytics' effect is conditioned by generation, following chronic enervation of the gland, of cholinoreceptor subpopulations of different functional significance and evolutional maturity. Depending on the length of the cholinoreceptor reactive zone, cholinolytics initiate blockade of some receptors and excitement of others.


A complication of self-poisoning

C H Gerrand, M R Reddy, M A Waldram, M Simms
PMID: 9122091   DOI: 10.1136/pgmj.73.856.113

Abstract




Therapeutic efficacy of R-(-)-deprenyl as adjuvant therapy in advanced parkinsonism

P A Fischer, H Baas
PMID: 3123600   DOI:

Abstract

To quantify the clinical benefit of an additional deprenyl administration in L-dopa pretreated patients we have performed a study of 30 patients suffering from advanced parkinsonism. During the first phase of the study over three months under controlled conditions deprenyl showed in a cross-over design a similar therapeutic potential as the control-substance methixene, but it was markedly better tolerated. The therapeutic effect persisted over a follow-up observation period of 1 year with only a slight tendency to deterioration. There was no marked positive influence on fluctuations, only end-of-dose akinesia improved slightly. The substance was well tolerated by the patients, the frequency of side effects was less than under methixene. In contrast to the good clinical improvement there was only a slight reduction in depression score. Thus the therapeutic effect seems not only to be mediated by a nonspecific antidepressant effect. The most remarkable advantage of deprenyl compared to other substances in adjuvant therapy of advanced parkinsonism is probably the reduction of serious side effects.


Colorimetric determination of thioxanthenes with tetracyanoethylene

M I Walash, M Rizk, A el-Brashy
PMID: 3763368   DOI: 10.1007/BF01957784

Abstract

A simple and rapid colorimetric method for the quantitative determination of the thioxanthene derivatives, chlorprothixene, tiotixene and metixene has been performed either in their pure form or in tablets. The procedure is based upon the formation of charge transfer complexes with the pi-acceptor tetracyanoethylene. The spectra of the complex show maxima at 415, 410 and 390 nm with a high apparent molar absorptivity which facilitates the determination of 5-100 micrograms X ml-1 of the studied compounds. The mean recoveries are 100.1 +/- 1.4%, 99.8 +/- 0.8% and 100.2 +/- 1.1% for chlorprothixene, tiotixene and metixene, respectively. This procedure is applied to determine these drugs in certain formulations and the results compare favourably to compendial methods.


Explore Compound Types